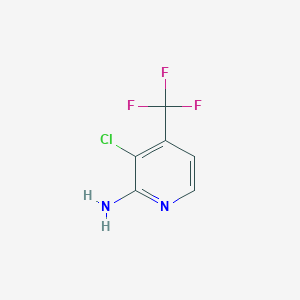

3-Chloro-4-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINXGROOEMZYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227513-97-4 | |

| Record name | 3-chloro-4-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the pyridine ring. One common method is the trifluoromethylation of 4-chloropyridine, followed by amination. This can be achieved through the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3).

Amination: The resulting trifluoromethylated intermediate can then be reacted with ammonia or an amine source under suitable conditions to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Agrochemical Applications

The primary application of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine lies in its role as an intermediate in the synthesis of agrochemicals. Trifluoromethylpyridines are known for their efficacy in crop protection against pests and diseases. For instance:

- Fluazifop-butyl : The first trifluoromethylpyridine derivative introduced to the market, used extensively for controlling grass weeds in various crops.

- Market Development : Over 20 new trifluoromethylpyridine-containing agrochemicals have received ISO common names, indicating their regulatory approval and commercial viability .

Data Table: Agrochemical Products Derived from Trifluoromethylpyridines

| Compound Name | Application Area | Market Status |

|---|---|---|

| Fluazifop-butyl | Herbicide | Commercially available |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection | Under development |

| 2-Chloro-5-methylpyridine | Insecticide | Research phase |

Pharmaceutical Applications

In the pharmaceutical sector, this compound has shown promising results as a pharmacological agent. Its derivatives are being explored for various therapeutic targets:

- PI3K/mTOR Inhibitors : Compounds containing trifluoromethyl groups have been identified as potent inhibitors of the PI3K/mTOR pathways, which are crucial in cancer biology. For example, one study highlighted that a derivative with a trifluoromethyl substitution exhibited an IC50 value of 17 nM against PI3Kα, indicating strong potential for oncology applications .

Case Study: PI3K/mTOR Inhibitors

A series of compounds based on this compound were synthesized and evaluated for their inhibitory activity against KDR kinase, a validated target for cancer treatment. One notable compound demonstrated an IC50 value of 0.0689 µM, showcasing its potential as a lead compound for further development .

Biological Activities

The biological activities associated with this compound derivatives include:

- Antimicrobial Activity : Some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .

Data Table: Biological Activities of Trifluoromethylpyridine Derivatives

| Activity Type | Compound Example | Efficacy |

|---|---|---|

| Antimicrobial | N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine | Active against MRSA |

| Anticancer | PI3K/mTOR inhibitors | IC50 = 17 nM |

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Halogen and Trifluoromethyl Substitutions

3‑Methyl‑N‑[4‑(trifluoromethyl)benzyl]pyridin‑2‑amine (Compound 17)

- Structure : A methyl group replaces chlorine at position 3, and a benzylamine group is introduced at position 2.

- Synthesis : Prepared via Pd(OAc)₂/BINAP-catalyzed coupling of 2-chloro-3-methylpyridine with 4-(trifluoromethyl)benzylamine (81% yield) .

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

- Structure : Iodine replaces chlorine at position 3, and the -CF₃ group shifts to position 3.

- Reactivity : The larger iodine atom may facilitate halogen-bonding interactions in target binding, but its lower electronegativity compared to chlorine reduces electron-withdrawing effects .

2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine

Heterocyclic Analogs with Varied Core Structures

N-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-pyrimidin-4-amine (Compound 2t)

- Structure : Pyrimidine core replaces pyridine, with a pyrazole substituent.

- Synthesis : Prepared via reaction of a pyrimidine precursor with 3-chloro-4-(trifluoromethyl)aniline (77% yield) .

- Activity : The pyrimidine-pyrazole hybrid demonstrates enhanced selectivity as a KCa2 channel modulator, attributed to its planar heterocyclic system .

5-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)PYRAZOLE-4-CARBOXALDEHYDE

Substituted Phenylamine Derivatives

5-Chloro-N-(3-chloro-4-(trifluoromethyl)phenyl)-4-fluoro-2-hydroxybenzamide (Compound 23)

Key Findings and Implications

- Electronic Effects : Chlorine and -CF₃ groups in the parent compound create a strong electron-deficient pyridine ring, favoring nucleophilic aromatic substitution. Methyl or iodine substitutions alter reactivity and binding interactions .

- Biological Activity : Pyrimidine and pyrazole analogs show enhanced selectivity in ion channel modulation or herbicidal activity, highlighting the impact of heterocyclic core changes .

- Synthetic Flexibility : Ethynyl or aldehyde substituents in analogs enable diverse post-synthetic modifications, expanding utility in drug discovery .

Biological Activity

3-Chloro-4-(trifluoromethyl)pyridin-2-amine is a trifluoromethylated pyridine derivative that has garnered attention for its diverse biological activities. This compound features a chlorine atom at the 3-position, a trifluoromethyl group at the 4-position, and an amine group at the 2-position of the pyridine ring. The unique structural attributes impart significant biochemical properties, making it a valuable candidate in pharmaceutical and agrochemical research.

The compound exhibits notable interactions with various biological systems:

- Enzyme Inhibition : It has been shown to inhibit phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability and virulence. By binding to the active site of PPTase, this compound disrupts its enzymatic activity, which can lead to reduced bacterial growth and pathogenicity .

- Cellular Effects : The compound modulates cellular signaling pathways, gene expression, and metabolic processes. Laboratory studies indicate that it influences cell function significantly, with observed effects varying over time due to its stability and degradation properties.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves specific binding interactions with biomolecules. Its trifluoromethyl group enhances lipophilicity, improving cellular penetration and bioavailability. This structural feature is critical for its effectiveness as an enzyme inhibitor .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives containing a trifluoromethyl group exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, compounds structurally similar to this compound have shown promising results in inhibiting bacterial growth without causing cytotoxic effects on human cells .

- Antichlamydial Activity : A study highlighted that the presence of a trifluoromethyl substituent was essential for antichlamydial activity. Compounds lacking this group were inactive, underscoring its importance in enhancing biological efficacy against Chlamydia .

- Cancer Therapy Potential : The compound has been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-4-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of halogenated pyridine precursors. For example, substituting pentafluoropyridine with ammonia or amines under controlled conditions (e.g., anhydrous solvents, 60–80°C) can introduce the amino group at the 2-position . Key factors include solvent polarity (e.g., DMF enhances nucleophilicity), temperature (excessive heat may degrade intermediates), and stoichiometric ratios of reactants. The product’s purity is confirmed by melting point analysis (reported range: 53–57°C) and spectroscopic methods (NMR, FTIR).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography resolves the molecular structure, including bond angles and intermolecular interactions (e.g., hydrogen bonds between amine groups and pyridine N-atoms, Cl⋯Cl interactions at 3.278 Å) .

- Differential Scanning Calorimetry (DSC) verifies purity by detecting deviations from the reported melting point range (53–57°C) .

- Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 210.57 (C₆H₄ClF₃N₂) .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and halogen interactions influence the crystallographic packing of this compound?

- Methodological Answer : Centrosymmetric cyclic dimers form via N–H⋯N hydrogen bonds (N⋯N distance: ~2.8 Å), stabilizing the crystal lattice . Short Cl⋯Cl contacts (3.278 Å) further contribute to packing efficiency, which can be modeled using density functional theory (DFT) to predict solubility and stability . Researchers should use single-crystal X-ray diffraction to validate these interactions and correlate them with bulk material properties like melting behavior .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point variations) for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Recrystallization : Purify using solvents like ethanol or hexane to isolate the dominant polymorph.

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition events affecting melting points .

- Comparative Studies : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook ) to identify outliers.

Q. What strategies are effective for studying the biological activity of this compound in medicinal chemistry?

- Methodological Answer :

- Targeted Assays : Screen against kinase enzymes (e.g., p38 MAPK) using fluorescence polarization assays, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with Br or modifying the amine group) and compare IC₅₀ values to identify pharmacophores .

- Metabolic Stability Tests : Use hepatic microsome models to assess the compound’s half-life, critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.